

physical properties of (R)-(-)-3-Bromo-2-methyl-1-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-3-Bromo-2-methyl-1-propanol

Cat. No.: B152011

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **(R)-(-)-3-Bromo-2-methyl-1-propanol**

This technical guide provides a comprehensive overview of the core physical properties of **(R)-(-)-3-Bromo-2-methyl-1-propanol**, a chiral compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document details key quantitative data, the experimental protocols for their determination, and logical workflows for these procedures.

Core Physical and Chemical Properties

(R)-(-)-3-Bromo-2-methyl-1-propanol is a chiral bromo-alcohol compound. Its physical characteristics are essential for its handling, characterization, and application in various chemical syntheses. The enantiomeric purity and specific rotation are critical parameters for its use in stereospecific reactions.

Data Presentation: Summary of Physical Properties

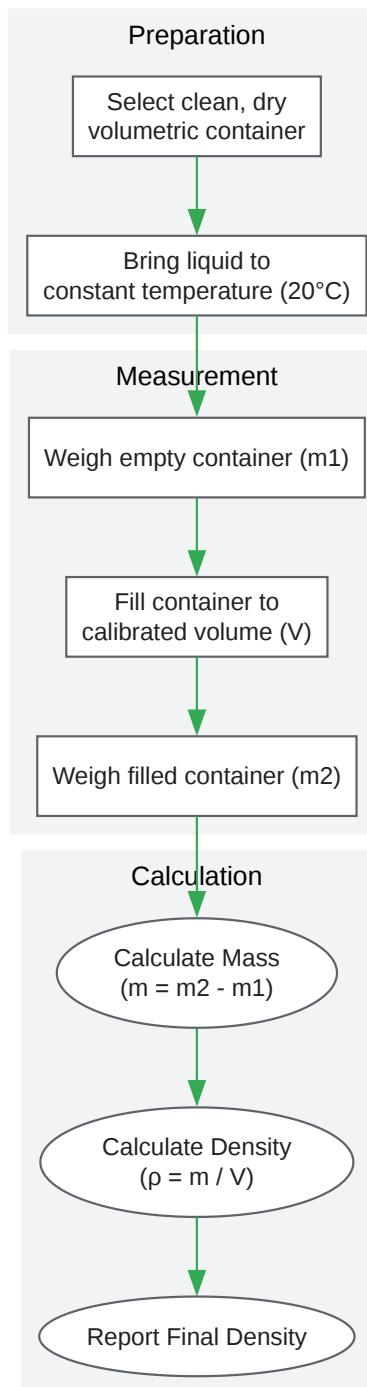
The quantitative physical properties of **(R)-(-)-3-Bromo-2-methyl-1-propanol** are summarized in the table below for clear reference and comparison.

Property	Value	Conditions
Molecular Formula	C ₄ H ₉ BrO	
Molecular Weight	153.02 g/mol	
Appearance	Liquid	
Density	1.461 g/mL	at 20 °C[1]
Boiling Point	73-74 °C	at 9 mmHg[1][2]
82-83 °C	at 150 mmHg[1]	
Refractive Index (n _D)	1.484	at 20 °C[1]
Specific Optical Rotation ([α] _D)	-6.6°	at 25 °C (c=2 in chloroform)[1]
CAS Number	93381-28-3	

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of liquid compounds like **(R)-(-)-3-Bromo-2-methyl-1-propanol**.

Determination of Density


The density of a liquid is its mass per unit volume. A standard laboratory procedure involves the use of a balance and a volumetric container.

Methodology:

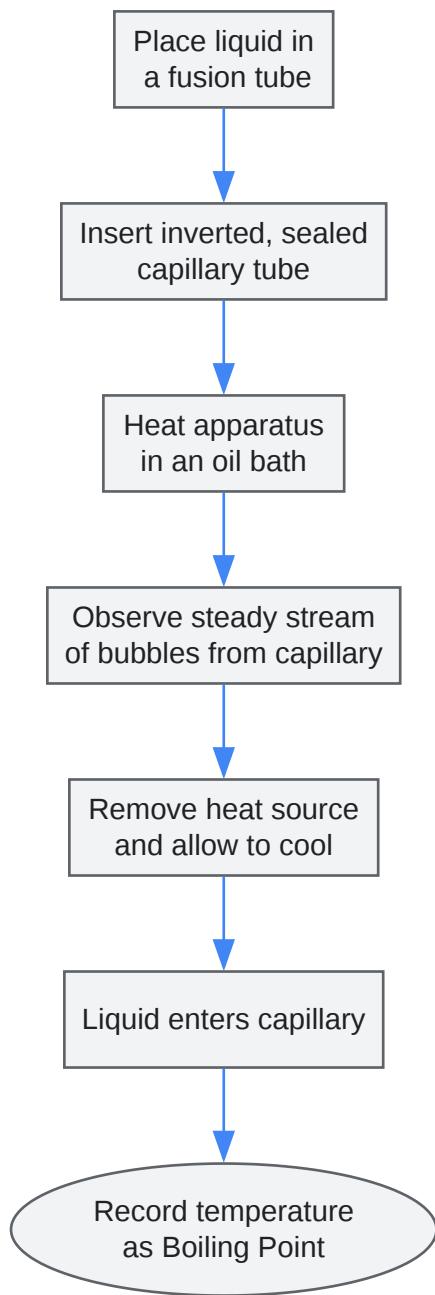
- Preparation: Select a clean and dry volumetric flask or pycnometer (density bottle).
- Mass of Empty Container: Accurately measure the mass of the empty container using an analytical balance and record it as m₁.[3]
- Filling: Carefully fill the container with **(R)-(-)-3-Bromo-2-methyl-1-propanol** up to the calibration mark. Ensure the liquid is at a known, constant temperature (e.g., 20°C), as density is temperature-dependent.[4]

- Mass of Filled Container: Weigh the filled container and record the mass as m_2 .[\[3\]](#)
- Volume: The volume (V) is the calibrated volume of the flask or pycnometer.
- Calculation: The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$ [\[3\]](#)
- Verification: For improved accuracy, the procedure should be repeated multiple times, and the average value should be reported.[\[3\]](#)[\[5\]](#)

Workflow for Density Determination

[Click to download full resolution via product page](#)

Workflow for Density Determination


Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[6\]](#) For small sample quantities, a micro-boiling point determination is suitable.

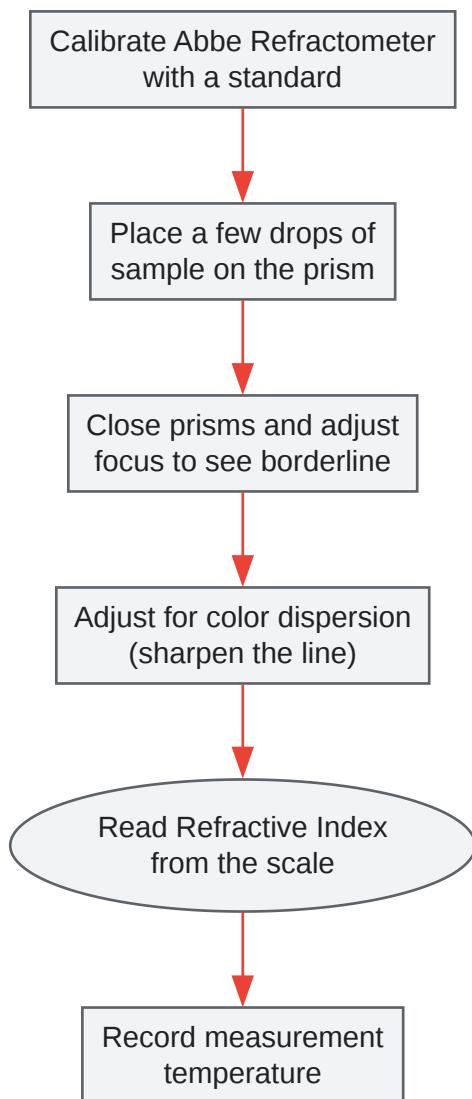
Methodology:

- Apparatus Setup: Place a small amount (a few milliliters) of the liquid into a small test tube or fusion tube.[\[6\]](#)
- Capillary Tube: Seal one end of a capillary tube using a flame. Place this capillary tube, sealed-end up, into the liquid.[\[7\]](#)
- Heating: Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the liquid level is below the bath's surface.[\[6\]](#)
- Observation: Heat the bath gently. Initially, trapped air will escape from the capillary. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- Measurement: Remove the heat source once a steady stream of bubbles is observed. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[\[6\]](#)
- Pressure Correction: Since boiling points are pressure-dependent, record the atmospheric pressure. Literature values are often reported at specific reduced pressures (e.g., 9 mmHg), requiring a vacuum distillation setup for precise replication.[\[1\]](#)[\[7\]](#)

Workflow for Micro-Boiling Point Determination

[Click to download full resolution via product page](#)

Workflow for Micro-Boiling Point


Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through it. It is a characteristic property used for identification and purity assessment.[8]

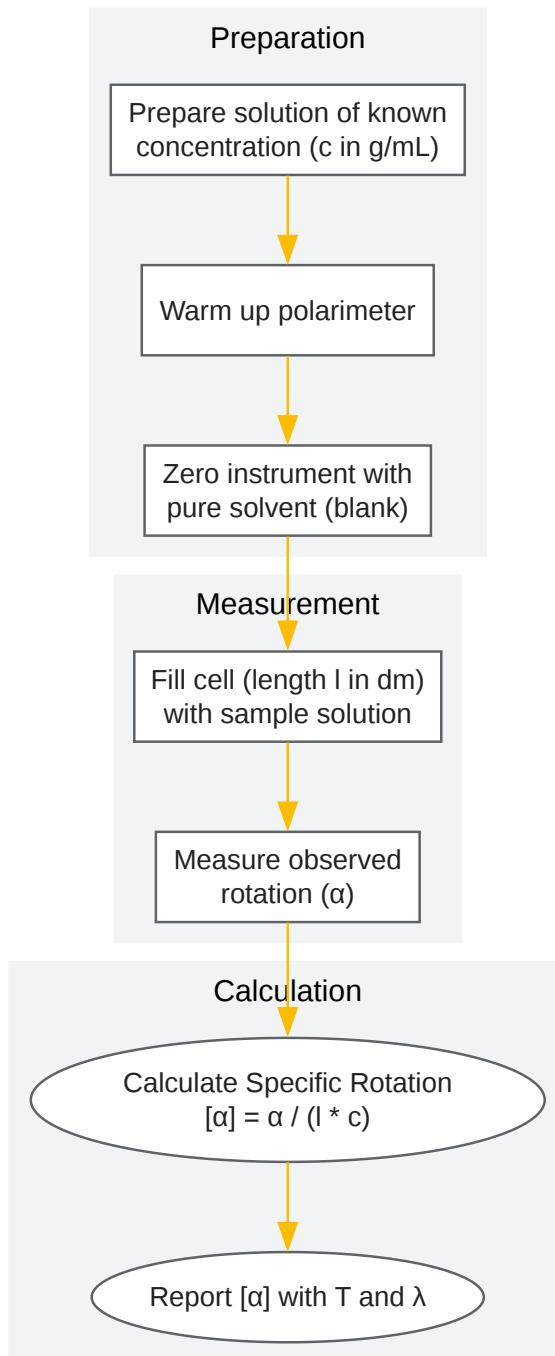
Methodology (using an Abbe Refractometer):

- Calibration: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
- Sample Application: Open the prism assembly of the refractometer. Place a few drops of **(R)-(-)-3-Bromo-2-methyl-1-propanol** onto the surface of the lower prism.
- Measurement: Close the prisms firmly. Turn on the light source and look through the eyepiece. Adjust the control knob until the light and dark fields converge into a sharp, single line.
- Reading: If necessary, adjust the chromaticity corrector to eliminate any color fringes at the borderline. Read the refractive index value from the instrument's scale.
- Temperature Control: The measurement should be performed at a constant, known temperature (typically 20°C), as the refractive index is temperature-sensitive.[8] If the temperature deviates, a correction factor is typically applied.

Workflow for Refractive Index Measurement

[Click to download full resolution via product page](#)

Workflow for Refractive Index


Determination of Specific Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates plane-polarized light. [9] The specific rotation is a standardized value that is characteristic of a compound.

Methodology (using a Polarimeter):

- Solution Preparation: Prepare a solution of **(R)-(-)-3-Bromo-2-methyl-1-propanol** with a precisely known concentration (c), typically in g/mL. The specified solvent is chloroform.[[1](#)][[10](#)]
- Instrument Warm-up and Zeroing: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up and stabilize.[[10](#)] Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent (chloroform) and place it in the instrument. Zero the reading.[[10](#)][[11](#)]
- Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are trapped in the light path.[[11](#)]
- Observed Rotation: Place the sample cell in the polarimeter and measure the angle of rotation. This is the observed rotation (α). A negative value indicates levorotatory rotation (to the left).[[9](#)][[10](#)]
- Calculation: Calculate the specific rotation $[\alpha]$ using the Biot's law formula: $[\alpha]T\lambda = \alpha / (l \times c)$
Where:
 - $[\alpha]$ is the specific rotation.
 - T is the temperature in degrees Celsius (e.g., 25°C).[[12](#)]
 - λ is the wavelength of light (e.g., D-line).[[12](#)]
 - α is the observed rotation in degrees.[[13](#)]
 - l is the path length of the cell in decimeters (dm).[[13](#)]
 - c is the concentration of the solution in g/mL.[[13](#)]

Workflow for Specific Optical Rotation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-3-溴-2-甲基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. athabascau.ca [athabascau.ca]
- 9. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical properties of (R)-(-)-3-Bromo-2-methyl-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152011#physical-properties-of-r-3-bromo-2-methyl-1-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com